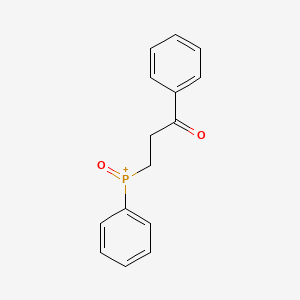
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium is a complex organophosphorus compound characterized by the presence of both a phenyl group and a 3-oxo-3-phenylpropyl group attached to a phosphonium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(3-oxo-3-phenylpropyl)phenylphosphanium typically involves the reaction of a phenylphosphine with a 3-oxo-3-phenylpropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial settings to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine.
Substitution: The phenyl and 3-oxo-3-phenylpropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Oxo(3-oxo-3-phenylpropyl)phenylphosphanium involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The phenyl and 3-oxo-3-phenylpropyl groups provide additional sites for interaction with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3-phenylpropanal: A related compound with similar structural features but lacking the phosphonium center.
Phenylphosphine: A simpler phosphine compound with a phenyl group attached to the phosphorus atom.
Uniqueness
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium is unique due to the presence of both a phenyl group and a 3-oxo-3-phenylpropyl group attached to a phosphonium center. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66348-83-2 |
|---|---|
Molekularformel |
C15H14O2P+ |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
oxo-(3-oxo-3-phenylpropyl)-phenylphosphanium |
InChI |
InChI=1S/C15H14O2P/c16-15(13-7-3-1-4-8-13)11-12-18(17)14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 |
InChI-Schlüssel |
PQFBMUVKMACCJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC[P+](=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
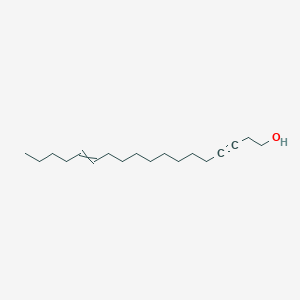
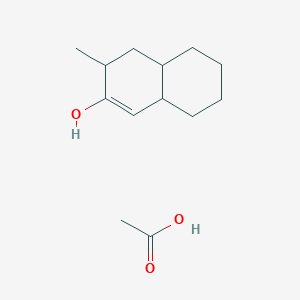
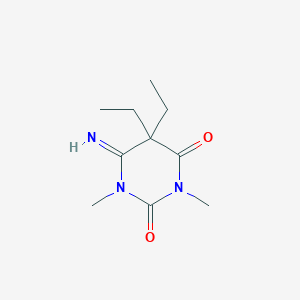
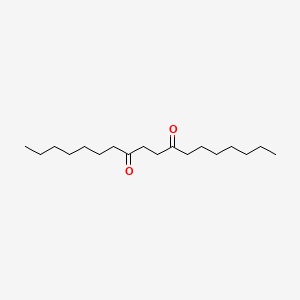
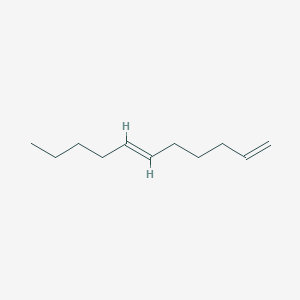
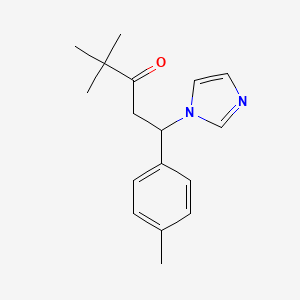

![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
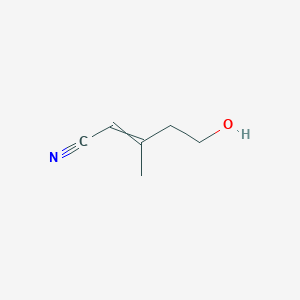
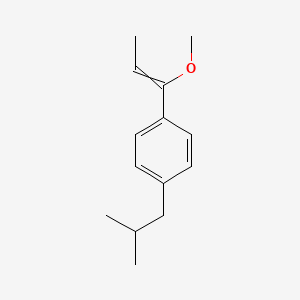
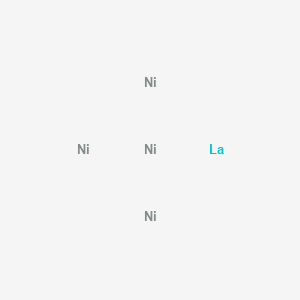
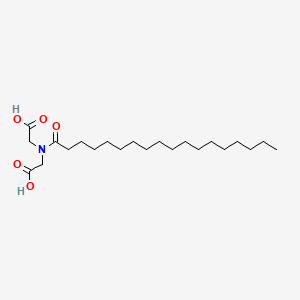
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
